![molecular formula C25H28N2O5 B183952 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate CAS No. 5963-98-4](/img/structure/B183952.png)
4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that belongs to the class of benzodiazepines.
Mecanismo De Acción
The exact mechanism of action of 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor, which is a neurotransmitter that inhibits the activity of the central nervous system. By enhancing the activity of the GABA receptor, 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate can produce its pharmacological effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate are primarily related to its interaction with the GABA receptor. It has been shown to increase the binding of GABA to the receptor, resulting in increased inhibitory neurotransmission. This leads to the anxiolytic, sedative, hypnotic, and anticonvulsant properties of the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate in lab experiments include its well-established pharmacological properties and its ability to modulate the GABA receptor. However, the limitations include the potential for side effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several potential future directions for the study of 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate. One potential direction is the development of new analogs with improved pharmacological properties. Another direction is the investigation of the compound's potential use in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder. Finally, further research is needed to fully understand the mechanism of action of the compound and its potential for use in clinical settings.
Conclusion:
In conclusion, 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate is a synthetic compound that has gained significant attention in scientific research. Its pharmacological properties and potential use in the treatment of neurological disorders make it an important area of study. Further research is needed to fully understand the mechanism of action of the compound and its potential for use in clinical settings.
Métodos De Síntesis
The synthesis method of 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate involves the reaction of 2,6-dimethoxyphenol with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of sodium hypochlorite. The resulting product is then reacted with 11-bromo-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine and acetic anhydride to obtain the final product.
Aplicaciones Científicas De Investigación
4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate has been widely studied for its potential applications in scientific research. It has been found to possess a wide range of pharmacological activities, including anxiolytic, sedative, hypnotic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of various neurological disorders, such as anxiety, depression, and epilepsy.
Propiedades
Número CAS |
5963-98-4 |
|---|---|
Nombre del producto |
4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate |
Fórmula molecular |
C25H28N2O5 |
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
[4-(9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-6-yl)-2,6-dimethoxyphenyl] acetate |
InChI |
InChI=1S/C25H28N2O5/c1-14(28)32-24-20(30-4)10-15(11-21(24)31-5)23-22-18(12-25(2,3)13-19(22)29)26-16-8-6-7-9-17(16)27-23/h6-11,23,26-27H,12-13H2,1-5H3 |
Clave InChI |
LRVIYELOAFODKY-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2)OC |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1OC)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



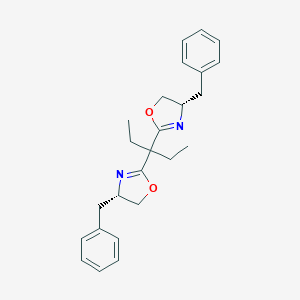
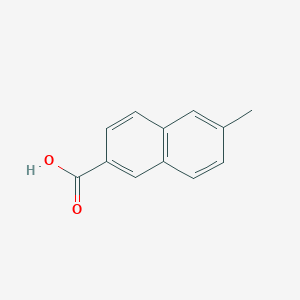
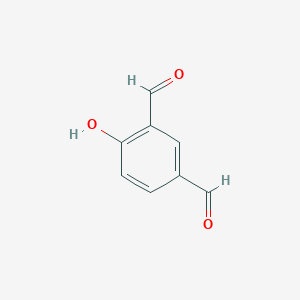
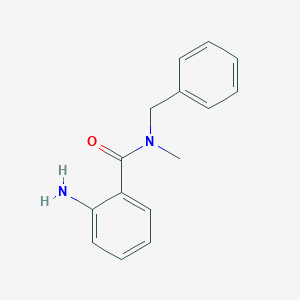
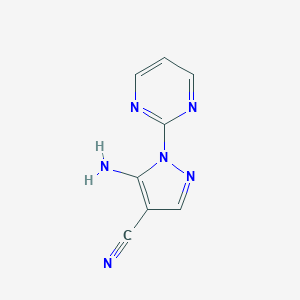
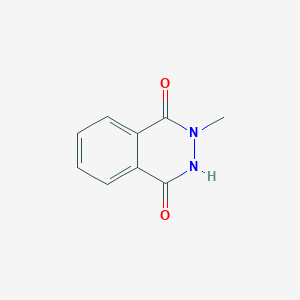
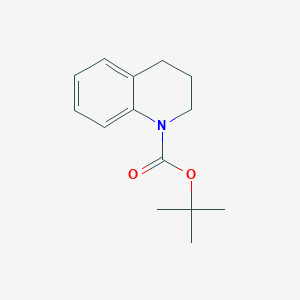
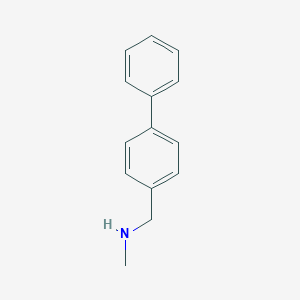
![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol](/img/structure/B183887.png)
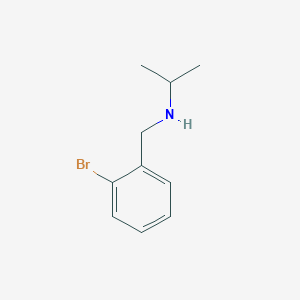
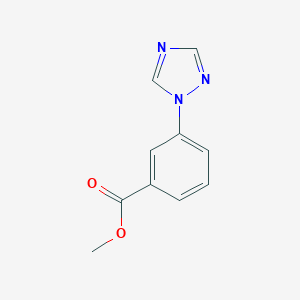
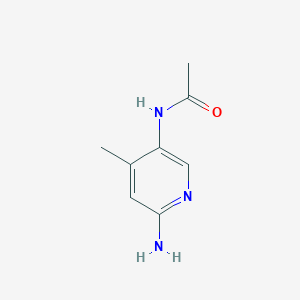
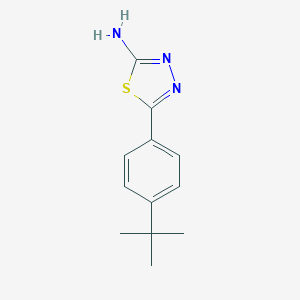
![4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide](/img/structure/B183895.png)